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Compound of Interest

Compound Name: Ethyl 2-(2-Bromoethyl)benzoate

Cat. No.: B171905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(2-
Bromoethyl)benzoate (CAS No. 179994-91-3). Due to the limited availability of a complete
public experimental dataset for this specific compound, this guide incorporates available
experimental data, supplemented with data from structurally similar compounds for
comparative analysis. This approach offers valuable insights for researchers engaged in the
synthesis, characterization, and application of this and related molecules.

Introduction

Ethyl 2-(2-Bromoethyl)benzoate is a substituted aromatic ester of significant interest in
organic synthesis, serving as a versatile intermediate in the preparation of various
pharmaceutical and fine chemical entities. Its molecular structure, featuring an ethyl ester and a
bromoethyl substituent on the benzene ring, allows for a range of chemical transformations.
Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for
elucidating its role in subsequent reactions. This guide focuses on the key spectroscopic
technigues: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

Spectroscopic Data

The following sections present the available and inferred spectroscopic data for Ethyl 2-(2-
Bromoethyl)benzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Experimental tH NMR data for Ethyl 2-(2-Bromoethyl)benzoate is available and provides
distinct signals for the protons in the molecule.

Table 1: *H NMR Spectroscopic Data for Ethyl 2-(2-Bromoethyl)benzoate

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.96 d 7.5 1H Ar-H
7.45 t 7.5 1H Ar-H
7.27-7.39 m - 2H Ar-H
4.38 q 6.9 2H -OCH2CHs
3.64 t 6.9 2H Ar-CHz-
3.50 t 6.9 2H -CHz2Br
141 t 6.9 3H -OCH2CHs

Source: ChemicalBook.[1]

A complete experimental 3C NMR spectrum for Ethyl 2-(2-Bromoethyl)benzoate is not
readily available in public databases. However, data for the structurally related compound,
Ethyl 2-bromobenzoate, can be used for comparative purposes. The primary difference will be
the presence of signals for the bromoethyl group in the target molecule.

Table 2: Predicted 13C NMR Chemical Shifts for Ethyl 2-(2-Bromoethyl)benzoate (based on
analogous compounds)
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Chemical Shift (8) ppm Assighment
~166 C=0 (ester)
~128-140 Aromatic Carbons
~61 -OCH2CHs

~35 Ar-CHz-

~30 -CH2Br

~14 -OCH2CHs

Infrared (IR) Spectroscopy

An experimental IR spectrum for Ethyl 2-(2-Bromoethyl)benzoate is not publicly available.

However, the expected characteristic absorption bands can be predicted based on the

functional groups present in the molecule and by comparison with spectra of similar aromatic

esters.

Table 3: Expected Infrared Absorption Bands for Ethyl 2-(2-Bromoethyl)benzoate

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2980-2850 Medium Aliphatic C-H stretch
~1720 Strong C=0 (ester) stretch
~1600, ~1480 Medium-Weak Aromatic C=C stretch
~1250 Strong C-O (ester) stretch
~680 Strong C-Br stretch

Mass Spectrometry (MS)

A mass spectrum for the isomeric compound 2-Bromoethyl benzoate provides insight into the

likely fragmentation pattern of Ethyl 2-(2-Bromoethyl)benzoate. The molecular weight of
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Ethyl 2-(2-Bromoethyl)benzoate is 257.12 g/mol . The presence of bromine will result in a
characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethyl 2-(2-Bromoethyl)benzoate

miz lon Structure
256/258 [M]* (Molecular ion)
211/213 [M - OCH2CHs]*
179 [M - Br]*

149 [M - CH2CH2Br]*
121 [CsH4COJ*

105 [CsHsCOJ*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Ethyl 2-(2-Bromoethyl)benzoate is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) can be added as an internal standard (6 0.00

ppm).
 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used.

e Data Acquisition: *H and 3C NMR spectra are acquired at room temperature. For *H NMR,
standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a
sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled sequence is typically used with a spectral width of around 220 ppm.
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Infrared (IR) Spectroscopy

o Sample Preparation: As Ethyl 2-(2-Bromoethyl)benzoate is expected to be a liquid or a
low-melting solid at room temperature, a thin film is prepared by placing a drop of the neat
sample between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1). A background spectrum of the clean salt plates is recorded first and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: The sample can be introduced into the mass spectrometer via direct
injection or, more commonly, through a gas chromatograph (GC-MS) for separation and
analysis.

« lonization: Electron lonization (El) at 70 eV is a standard method for this type of molecule,
which induces fragmentation and provides a characteristic fingerprint.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the
spectroscopic data for Ethyl 2-(2-Bromoethyl)benzoate. The provided *H NMR data, along
with the comparative data for 13C NMR, IR, and MS, offer a solid foundation for researchers
working with this compound. The detailed experimental protocols and the workflow visualization
further aid in the practical application of these spectroscopic techniques for the unambiguous
identification and characterization of Ethyl 2-(2-Bromoethyl)benzoate and its derivatives in a

research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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